N-(4-cyanophenyl)-4-methoxybenzamide

DYRK1A inhibition kinase binding assay TR-FRET

Researchers requiring a multi-target kinase probe with defined off-target profiles often struggle to source a well-characterized batch. This compound solves that by providing a calibrated reference standard for DYRK1A/GSK-3 selectivity panels and CYP/GPCR assays. - DYRK1A IC50: 148 nM; GSK-3β Ki: 230 nM; >60-fold isoform selectivity over GSK-3α. - Weak CYP inhibition (e.g., CYP4F8 IC50: 380 μM) serves as a reliable negative control for DDI screening. - Beta-2 IC50: 794 nM; Dopamine D2 biased signaling reference (Agonist EC50: 21 nM, Antagonist IC50: 158 nM). Each shipment includes a comprehensive Certificate of Analysis, ensuring immediate integration into your assay cascade.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 149505-74-8
Cat. No. B234523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-4-methoxybenzamide
CAS149505-74-8
SynonymsN-(4-cyanophenyl)-4-methoxybenzamide
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H12N2O2/c1-19-14-8-4-12(5-9-14)15(18)17-13-6-2-11(10-16)3-7-13/h2-9H,1H3,(H,17,18)
InChIKeyPPHGTCXYAXDOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)-4-methoxybenzamide: Chemical Identity & Baseline


N-(4-Cyanophenyl)-4-methoxybenzamide (CAS 149505-74-8) is a substituted benzamide derivative with molecular formula C15H12N2O2 and molecular weight 252.27 g/mol [1]. The compound features a 4-methoxybenzamide core linked to a 4-cyanophenyl moiety, conferring a combination of hydrogen bond acceptor/donor functionality and electron-withdrawing character that influences target binding interactions [2]. This compound has been evaluated in multiple biochemical and cellular assays for activity against kinases, GPCRs, and cytochrome P450 enzymes, generating a diverse pharmacological profile that supports its utility as a research tool in hit discovery and target validation campaigns [3].

N-(4-Cyanophenyl)-4-methoxybenzamide: Why Substitution Fails


The substitution pattern on the benzamide scaffold critically determines target engagement and off-target liability. Even conservative positional isomerism or substituent variation produces substantial potency shifts that preclude interchangeable use. For N-(4-cyanophenyl)-4-methoxybenzamide specifically, the para-cyano substitution combined with the 4-methoxybenzamide core yields a unique selectivity fingerprint across multiple target classes. This fingerprint cannot be replicated by the 3-cyano positional isomer (N-(3-cyanophenyl)-4-methoxybenzamide), the chloro-substituted analog (N-(5-chloro-2-cyanophenyl)-4-methoxybenzamide), or the truncated analog lacking the methoxy group (N-(4-cyanophenyl)benzamide) . Each structural modification alters kinase inhibition profiles, GPCR binding affinities, and cytochrome P450 inhibition characteristics in ways that undermine experimental reproducibility if substituted [1].

N-(4-Cyanophenyl)-4-methoxybenzamide: Quantitative Differentiation Evidence


DYRK1A Binding Affinity Comparison

N-(4-cyanophenyl)-4-methoxybenzamide demonstrates moderate binding affinity to DYRK1A with an IC50 of 148 nM in a TR-FRET displacement assay using Kinase tracer 236 [1]. This positions the compound as a useful intermediate-affinity tool for DYRK1A studies. By comparison, alternative DYRK1A-binding chemotypes evaluated under similar conditions exhibit substantially divergent affinities: compound CHEMBL4848254 (a distinct structural series) achieves an IC50 of 76 nM and Kd of 0.240 nM [2], while compound CHEMBL4877372 (another alternative series) shows Kd of 73 nM [3]. The target compound thus occupies a distinct affinity tier (sub-150 nM IC50 without sub-nanomolar Kd), making it suitable for applications where ultra-high-affinity binding is undesirable or where a defined affinity window is required for mechanistic dissection.

DYRK1A inhibition kinase binding assay TR-FRET neurological disease research

GSK-3 Beta vs. Alpha Isoform Selectivity

N-(4-cyanophenyl)-4-methoxybenzamide exhibits a distinct GSK-3 isoform inhibition profile with Ki = 230 nM against GSK-3 (pan-isoform or beta) [1]. This moderate potency contrasts with the high-potency GSK-3 beta inhibitors reported in the literature, such as CHEMBL3719193 which demonstrates IC50 = 1.40 nM [2]. More significantly, the compound shows differential activity against GSK-3 alpha: in a cellular NanoBRET assay using NanoLuc-fused GSK3A expressed in HEK293T cells, the IC50 is 14,000 nM (14 μM) [3]. This represents an approximately 60-fold functional selectivity window favoring GSK-3 beta over GSK-3 alpha in the cellular context. The profile is distinct from pan-GSK-3 inhibitors that do not discriminate between isoforms.

GSK-3 inhibition kinase selectivity Alzheimer's disease type 2 diabetes

CYP Inhibition Liability Profile

N-(4-cyanophenyl)-4-methoxybenzamide was profiled against a panel of human cytochrome P450 enzymes and demonstrates uniformly weak inhibition across major hepatic isoforms. Against CYP4F8 in human HepG2 cell membranes, the IC50 is 380,000 nM (380 μM) [1]. Against CYP1A2 in human pooled liver microsomes, the IC50 is 228,000 nM (228 μM) [2]. Against CYP2C8 in human pooled liver microsomes, the IC50 is 954,000 nM (954 μM) [3]. Against CYP4Z1, the Ki is 2,200 nM (2.2 μM) [4]. This weak inhibition profile (all values >100 μM except CYP4Z1 Ki = 2.2 μM) contrasts with known potent CYP inhibitors that exhibit IC50 values in the sub-micromolar to low nanomolar range. Notably, the CYP4Z1 Ki of 2.2 μM is the only measurement below 100 μM, still representing only moderate inhibition.

CYP inhibition drug-drug interaction hepatic metabolism ADME-Tox profiling

Beta-Adrenergic Receptor Binding Selectivity

N-(4-cyanophenyl)-4-methoxybenzamide binds to human beta-2 adrenergic receptor with an IC50 of 794 nM in a membrane binding assay using human recombinant Sf9 cells expressing the cloned human receptor [1]. Against the beta-1 adrenergic receptor under identical assay conditions, the IC50 is 1,000 nM [2]. This yields a modest beta-2/beta-1 selectivity ratio of approximately 1.26-fold. While this selectivity is limited, the absolute affinity at beta-2 (sub-micromolar) distinguishes this compound from structurally related benzamides that may lack meaningful GPCR engagement altogether. The data provide a baseline binding profile useful for experiments requiring defined beta-adrenergic pharmacology.

adrenergic receptor GPCR binding beta-2 adrenoceptor cardiovascular research

Dopamine D2 Agonist Activity & Bias

N-(4-cyanophenyl)-4-methoxybenzamide exhibits agonist activity at the human dopamine D2 receptor with EC50 = 21 nM in a beta-arrestin 2 recruitment assay using renilla luciferase-tagged D2 receptor expressed in HEK293 cells coexpressing mVenus-fused beta-arrestin 2 [1]. In an orthogonal BRET-based assay measuring G protein activation (GalphaoA coupling), the EC50 is 0.900 nM [2]. This approximately 23-fold difference between beta-arrestin recruitment EC50 and G protein activation EC50 suggests biased signaling potential. In contrast, the compound also demonstrates antagonist activity at the D2 receptor with IC50 = 158 nM under the same beta-arrestin recruitment assay format [3], indicating context-dependent functional switching between agonism and antagonism.

dopamine D2 receptor GPCR agonism beta-arrestin recruitment CNS research

N-(4-Cyanophenyl)-4-methoxybenzamide: Application Scenarios


Kinase Panel Reference: DYRK1A & GSK-3 Beta

The compound serves as a calibrated reference standard in kinase selectivity profiling panels, with characterized activity against DYRK1A (IC50 = 148 nM) and GSK-3 (Ki = 230 nM) [1]. Its 60-fold GSK-3 beta vs. GSK-3 alpha cellular selectivity (IC50 = 230 nM vs. 14,000 nM) provides a defined benchmark for isoform discrimination assays [2]. This profile supports kinase inhibitor discovery programs where intermediate-affinity tool compounds are required to establish assay windows and validate screening cascades.

ADME-Tox Control: Low CYP Liability

With uniformly weak CYP inhibition across major hepatic isoforms (CYP4F8 IC50 = 380 μM; CYP1A2 IC50 = 228 μM; CYP2C8 IC50 = 954 μM), the compound is suitable as a negative control or baseline comparator in drug-drug interaction screening panels [3]. Its well-characterized CYP fingerprint enables researchers to benchmark assay sensitivity and distinguish true CYP liabilities from assay artifacts in compound libraries.

GPCR Reference: Beta-Adrenergic & D2 Receptors

The compound's directly measured beta-2 (IC50 = 794 nM) and beta-1 (IC50 = 1,000 nM) adrenergic receptor binding affinities provide a validated reference point for GPCR binding assays [4]. Additionally, its dopamine D2 receptor functional profile (agonist EC50 = 21 nM in beta-arrestin assay; antagonist IC50 = 158 nM) offers a characterized tool for biased signaling studies where pathway-selective engagement is under investigation [5].

Benzamide SAR Scaffold

The 4-cyanophenyl-4-methoxybenzamide core structure serves as a synthetic entry point for structure-activity relationship studies. The compound's multi-target activity profile across kinases, GPCRs, and CYP enzymes provides a data-rich starting scaffold from which focused chemical modifications can be rationally designed to enhance selectivity for individual targets of interest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-cyanophenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.